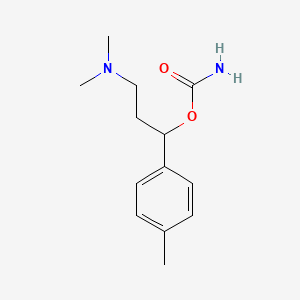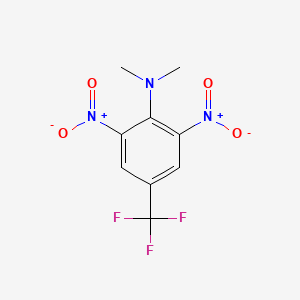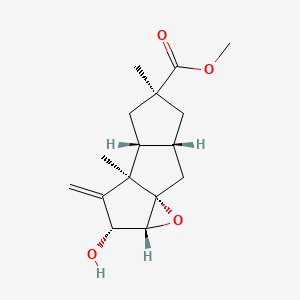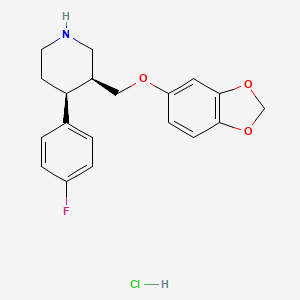
rac cis-Paroxetine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac cis-Paroxetine Hydrochloride is a chemical compound with the molecular formula C19H21ClFNO3 and a molecular weight of 365.83. It is a racemic mixture of the cis isomers of Paroxetine Hydrochloride. Paroxetine is a selective serotonin reuptake inhibitor commonly used as an antidepressant. The compound is known for its efficacy in treating major depressive disorder, anxiety disorders, and other mood-related conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac cis-Paroxetine Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with Arecoline and 1-Bromo-4-fluorobenzene.
Coupling Reaction: These starting materials are coupled to form the racemic core structure.
Formation of Intermediate: The intermediate is then subjected to various reactions, including esterification with menthol, to achieve enantiomeric resolution.
Final Steps: The final steps involve the formation of the hydrochloride salt to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced techniques such as chromatography and crystallization is common to isolate and purify the final product.
化学反应分析
Types of Reactions
rac cis-Paroxetine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, particularly involving the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxy derivatives.
科学研究应用
rac cis-Paroxetine Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its effects on neurotransmitter systems and its potential role in neuroprotection.
Medicine: It is extensively researched for its therapeutic effects in treating depression, anxiety, and other mood disorders.
Industry: The compound is used in the pharmaceutical industry for the development and testing of new antidepressant formulations.
作用机制
rac cis-Paroxetine Hydrochloride exerts its effects by inhibiting the presynaptic reuptake of serotonin. This inhibition increases the level of serotonin in the synaptic cleft, enhancing serotonergic activity. The compound binds to the serotonin transporter (SERT) receptor, preventing the reuptake of serotonin and thereby alleviating symptoms of depression and anxiety.
相似化合物的比较
Similar Compounds
Paroxetine Hydrochloride Hemihydrate: A similar compound with a slightly different hydration state.
Paroxetine Maleate: Another salt form of Paroxetine with different pharmacokinetic properties.
Fluoxetine Hydrochloride: Another selective serotonin reuptake inhibitor with a similar mechanism of action.
Uniqueness
rac cis-Paroxetine Hydrochloride is unique due to its specific isomeric form and its high affinity for the serotonin transporter. This high affinity contributes to its potent antidepressant effects and its efficacy in treating a wide range of mood disorders.
属性
CAS 编号 |
105813-03-4 |
|---|---|
分子式 |
C19H21ClFNO3 |
分子量 |
365.8 g/mol |
IUPAC 名称 |
(3S,4S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine;hydrochloride |
InChI |
InChI=1S/C19H20FNO3.ClH/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;/h1-6,9,14,17,21H,7-8,10-12H2;1H/t14-,17+;/m0./s1 |
InChI 键 |
GELRVIPPMNMYGS-SQQLFYIASA-N |
手性 SMILES |
C1CNC[C@H]([C@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl |
规范 SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


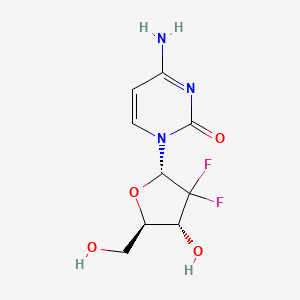

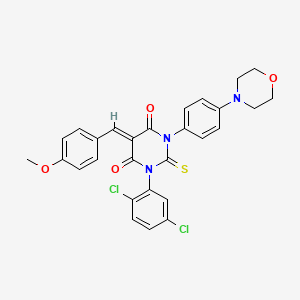
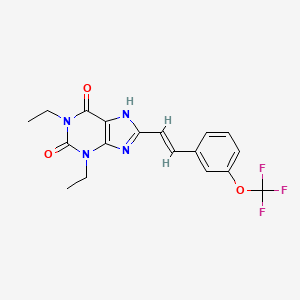
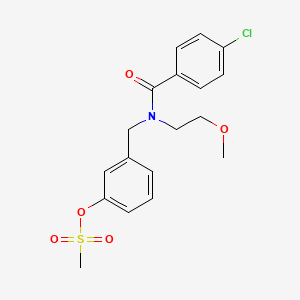

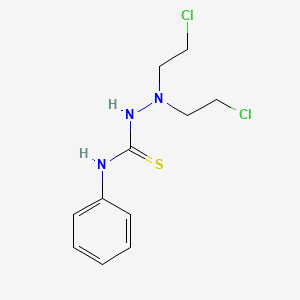
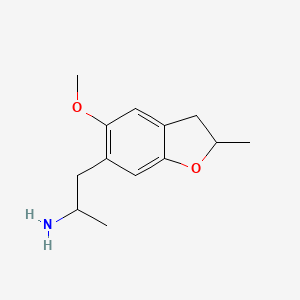
![[(3R)-1-[(2R)-3-[2-[2-[[(2R)-3-[(3R)-3-dodecanoyloxydecoxy]-2-(tetradecanoylamino)propoxy]-hydroxyphosphoryl]oxyethylcarbamoylamino]ethoxy-hydroxyphosphoryl]oxy-2-(tetradecanoylamino)propoxy]decan-3-yl] dodecanoate](/img/structure/B12775363.png)

